5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Overview
Description
5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a chemical compound belonging to the class of pyrimidinediones. It is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and a carboxylic acid group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of a chlorinated urea derivative with a diketone in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through large-scale chemical reactions involving the use of reactors and controlled environments to ensure purity and yield. The process may involve multiple steps, including purification and crystallization, to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions involving the chlorine atom can lead to the formation of various substituted pyrimidinediones.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing agents like lithium aluminum hydride or sodium borohydride.
Substituting agents such as nucleophiles in the presence of a base.
Major Products Formed:
Oxidation products may include carboxylic acids or ketones.
Reduction products may include amines or alcohols.
Substitution products may include various halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pharmaceuticals and other biologically active compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It may be used in the development of new drugs targeting various pathogens.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may be used in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but they often include key enzymes or structural components of the pathogens.
Comparison with Similar Compounds
1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Uniqueness: 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is unique due to the presence of the chlorine atom, which imparts different chemical and biological properties compared to its non-chlorinated counterparts
Properties
IUPAC Name |
5-chloro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYLJEAORVKEHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283485 | |
Record name | 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36313-98-1 | |
Record name | 36313-98-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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